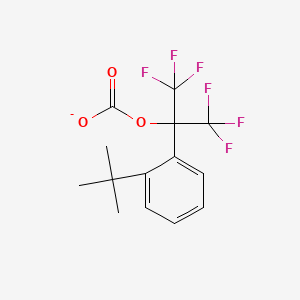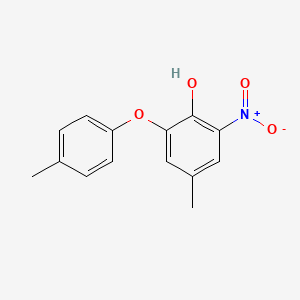
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- is an organic compound with a complex structure that includes phenol, methyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- typically involves multiple steps One common method includes the nitration of 4-methyl-2-(4-methylphenoxy)phenolThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The phenolic structure allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-methyl-2-(4-methylphenoxy)-: Lacks the nitro group, resulting in different chemical reactivity and applications.
Phenol, 2-methoxy-4-(methoxymethyl)-: Contains methoxy groups instead of methyl and nitro groups, leading to different physical and chemical properties.
Uniqueness
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.
Propriétés
Numéro CAS |
143327-69-9 |
|---|---|
Formule moléculaire |
C14H13NO4 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
4-methyl-2-(4-methylphenoxy)-6-nitrophenol |
InChI |
InChI=1S/C14H13NO4/c1-9-3-5-11(6-4-9)19-13-8-10(2)7-12(14(13)16)15(17)18/h3-8,16H,1-2H3 |
Clé InChI |
QUUIHGCXRLOYAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC(=CC(=C2O)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


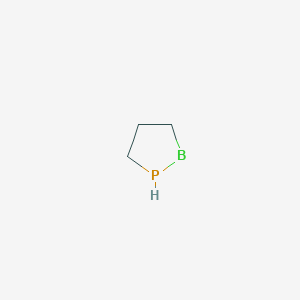
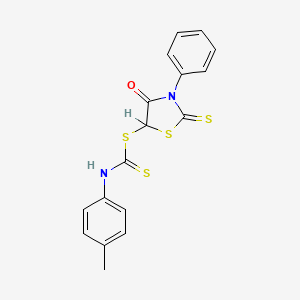
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)

![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
![6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15163319.png)
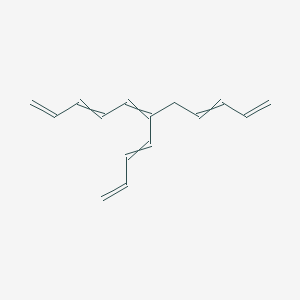
![4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one](/img/structure/B15163340.png)
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
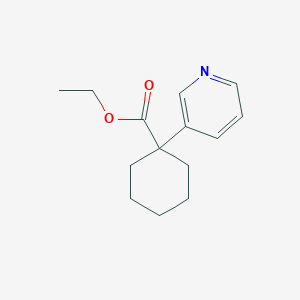

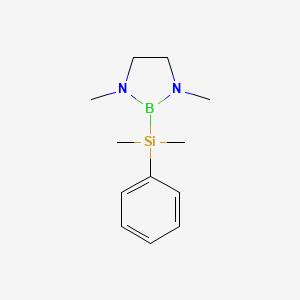
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
